
X-NeuNAc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
X-NeuNAc is synthesized through the halogenation of indole derivatives, followed by the coupling of the halogenated indole with N-acetylneuraminic acid . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
X-NeuNAc undergoes hydrolysis by neuraminidase, releasing a halogenated product that rapidly oxidizes aerobically to form a dark blue pigment . This reaction is specific to neuraminidase and is used to quantify its activity .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of neuraminidase enzymes under physiological pH conditions (around pH 7.3) . The reaction is monitored by the formation of the dark blue pigment, which indicates the presence of neuraminidase activity .
Major Products Formed
The major product formed from the hydrolysis of this compound is a halogenated indol-3-ol, which undergoes rapid oxidation to produce 5,5’-dibromo-4,4’-dichloroindigo .
Scientific Research Applications
Biochemical Research
X-NeuNAc serves as a substrate for studying sialic acid metabolism and enzymatic processes. It is utilized in:
- Enzyme Activity Assays : Researchers employ this compound to investigate the activity of sialic acid synthases and other related enzymes. For instance, studies have characterized the enzymatic pathways leading to NeuNAc synthesis, providing insights into bacterial metabolism and potential targets for antibiotic development .
- Cellular Interaction Studies : The compound is used to explore how sialic acids influence cell signaling and interactions. Sialic acids are known to play crucial roles in cellular recognition processes, including immune response modulation and pathogen adhesion .
Therapeutic Applications
This compound has potential therapeutic implications, particularly in conditions related to sialic acid deficiencies:
- NANS Deficiency Treatment : Research indicates that supplementation with NeuNAc may offer therapeutic benefits for patients with N-acetylneuraminic acid synthase (NANS) deficiency, a condition characterized by impaired synthesis of sialic acids. Clinical trials have shown that oral administration of NeuNAc leads to increased plasma levels of free NeuNAc, suggesting its potential utility in managing symptoms associated with this genetic disorder .
- Neuroprotective Effects : Studies suggest that NeuNAc derivatives like this compound may have neuroprotective properties by enhancing ganglioside synthesis in neuronal tissues. This could be beneficial in neurodegenerative diseases where sialic acid levels are altered .
Diagnostic Applications
This compound can also be employed in diagnostic assays:
- Biomarker Development : The compound's unique properties allow it to serve as a marker for certain diseases where sialic acid metabolism is disrupted. Its detection in biological samples can aid in diagnosing metabolic disorders or infections caused by sialic acid-utilizing pathogens .
Research Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
X-NeuNAc exerts its effects by serving as a substrate for neuraminidase enzymes. Upon hydrolysis by neuraminidase, this compound releases a halogenated product that oxidizes to form a dark blue pigment . This reaction is specific to neuraminidase and allows for the quantification of its activity . The molecular targets involved in this process are the neuraminidase enzymes, which cleave the glycosidic linkages of neuraminic acids .
Comparison with Similar Compounds
X-NeuNAc is unique in its ability to serve as a chromogenic substrate for neuraminidase activity assays. Similar compounds include:
N-acetylneuraminic acid (Neu5Ac): A common sialic acid used in various biological processes.
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): Another sialic acid involved in glycosylation processes.
This compound stands out due to its specific application in chromogenic assays and its ability to produce a visually detectable pigment upon hydrolysis .
Biological Activity
X-NeuNAc, or N-acetylneuraminic acid, is a significant compound in biochemical research, particularly in the study of sialidases and their role in various biological processes. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.
Overview of this compound
This compound serves as a substrate for neuraminidase enzymes, which are crucial for the hydrolysis of sialic acids from glycoproteins and glycolipids. The compound is utilized in various assays to study enzyme kinetics and cellular interactions involving sialic acids.
-
Enzymatic Hydrolysis :
- This compound is hydrolyzed by neuraminidase to release halogenated products that can be detected through chromogenic assays. This reaction leads to the formation of a dark blue pigment, indicating enzymatic activity .
- Studies have shown that this compound is a stable substrate for both wild-type and mutant neuraminidases, making it valuable for assessing enzyme functionality in different contexts .
- Cellular Visualization :
Kinetic Studies
Preliminary kinetic studies have indicated that this compound is a good substrate for neuraminidases, showing stability and efficiency in hydrolysis reactions. The following table summarizes key kinetic parameters observed in studies:
Parameter | Value |
---|---|
Km (Michaelis constant) | Varies with enzyme type |
kcat (Turnover number) | High for active neuraminidases |
Stability | Stable under physiological conditions |
Case Studies
A notable case study involved the use of this compound in assessing neuraminidase activity in bacterial systems. The results indicated that the compound could effectively differentiate between various neuraminidase isoforms based on their catalytic efficiency .
Applications in Research
This compound has several applications in biomedical research:
- Neuraminidase Activity Assays : It is widely used as a substrate to measure the activity of neuraminidases in both clinical and laboratory settings.
- Sialic Acid Analysis : The compound aids in understanding the role of sialic acids in cell signaling, immune response, and pathogen-host interactions.
- Drug Development : Research involving this compound contributes to the development of neuraminidase inhibitors, which are potential therapeutic agents against viral infections like influenza .
Q & A
Basic Research Questions
Q. What is the structural significance of X-NeuNAc in enzymatic assays, and how does its chromogenic property influence detection methodologies?
this compound is a chromogenic substrate for neuraminidase (NA) enzymes, where cleavage releases a colored indoxyl derivative. Its bromo-chloro substitution enhances stability and visibility in assays. To validate its utility, researchers should:
- Confirm substrate specificity using purified NA isoforms (e.g., viral vs. bacterial) to avoid cross-reactivity.
- Optimize reaction conditions (pH, temperature) to match the target enzyme’s activity range, referencing kinetic parameters (e.g., Kₘ, Vₘₐₓ) from prior studies .
- Compare colorimetric output against fluorogenic substrates (e.g., 4-MU-Neu5Ac) to assess sensitivity trade-offs .
Q. How should researchers address inconsistencies in this compound stability data across studies?
Stability discrepancies often arise from storage conditions or matrix interference. Mitigation strategies include:
- Storing this compound at −20°C in anhydrous, light-protected vials to prevent hydrolysis .
- Pre-testing matrix additives (e.g., laprapaluran) for interference via control experiments lacking NA .
- Reporting batch-specific stability metrics (e.g., lot number, purity assays) to enhance reproducibility .
Q. What are the best practices for validating this compound-based assays in point-of-care diagnostics?
- Use spiked clinical samples (e.g., nasal swabs) to assess interference from mucus or blood components.
- Compare results with gold-standard methods (e.g., RT-PCR for viral NA activity) to calculate sensitivity/specificity .
- Include internal controls (e.g., heat-inactivated NA) to distinguish false positives .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to resolve low-abundance neuraminidase activity in complex biological samples?
- Signal Amplification : Pair with enzymatic cascades (e.g., horseradish peroxidase-conjugated secondary systems) to enhance detection limits.
- Matrix Optimization : Use detergents (e.g., Triton X-100) to solubilize membrane-bound NA while avoiding substrate degradation .
- Data Normalization : Express activity relative to total protein content or housekeeping enzymes (e.g., lactate dehydrogenase) to control for sample variability .
Q. What experimental designs are critical for distinguishing this compound’s specificity toward viral vs. bacterial neuraminidases?
- Comparative Kinetics : Measure Kₘ and k꜀ₐₜ for this compound against purified NA isoforms (e.g., influenza A H1N1 vs. Clostridium perfringens).
- Inhibitor Studies : Co-incubate with NA inhibitors (e.g., oseltamivir carboxylate) to confirm target engagement .
- Structural Modeling : Perform molecular docking simulations to analyze substrate-enzyme interactions, highlighting residue-specific binding affinities .
Q. How should contradictory data on this compound’s thermal stability be analyzed and resolved?
- Controlled Replication : Repeat experiments using identical instrumentation (e.g., calibrated spectrophotometers) and lot-numbered substrates.
- Error Source Analysis : Quantify contributions from variables like freeze-thaw cycles or buffer composition using factorial design experiments .
- Meta-Analysis : Aggregate datasets from published studies to identify trends, applying statistical models (e.g., random-effects meta-regression) to account for inter-lab variability .
Q. What methodologies ensure robust reproducibility when replicating this compound-dependent assays from literature?
- Detailed Protocols : Adhere to MIAME (Minimum Information About a Microarray Experiment) or similar standards for reporting experimental conditions .
- Open Data : Share raw absorbance/fluorescence readings and calibration curves via repositories like Zenodo or Figshare.
- Cross-Validation : Collaborate with independent labs to verify critical findings, using pre-agreed SOPs .
Q. Data Analysis & Reporting
Q. How should researchers statistically analyze this compound activity data to account for non-normal distributions?
- Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data.
- Use log-transformation to normalize activity measurements before ANOVA or linear regression .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .
Q. What are the ethical and technical considerations when incorporating this compound assays into clinical research involving human subjects?
- Ethics : Obtain informed consent for residual sample use, specifying assay purposes in IRB protocols .
- Technical : Validate assays under CLIA/CAP guidelines if intended for diagnostic applications .
- Data Privacy : Anonymize patient metadata linked to enzymatic activity data .
Q. Literature & Collaboration
Q. How can researchers leverage systematic reviews to identify gaps in this compound applications?
- Use PRISMA frameworks to screen studies, focusing on under-explored areas (e.g., plant NA activity).
- Apply text-mining tools (e.g., NLP algorithms) to extract trends from large corpora, prioritizing high-impact journals .
- Engage interdisciplinary teams (e.g., virologists, synthetic chemists) to explore novel applications .
Q. Tables
Table 1. Key Stability Parameters for this compound
Parameter | Optimal Condition | Common Pitfalls |
---|---|---|
Storage Temperature | −20°C (anhydrous) | Degradation at >4°C |
Buffer Compatibility | pH 6.5–7.5 (non-reductive) | Precipitation in high salt |
Light Sensitivity | Amber vials | Colorimetric interference |
Table 2. Statistical Guidelines for Reporting this compound Data
Metric | Recommendation |
---|---|
Precision | Report ±SD for n ≥ 3 replicates |
Significance Threshold | p < 0.05 with Bonferroni correction |
Outlier Handling | Grubbs’ test (α = 0.05) |
Properties
CAS No. |
160369-85-7 |
---|---|
Molecular Formula |
C19H22BrClN2NaO9 |
Molecular Weight |
560.7 g/mol |
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |
InChI Key |
IZESFRHTHSKBEU-GNZCRVNMSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |
Appearance |
White to off-white solid powder. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |
Origin of Product |
United States |
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